Bismuth Sodium Ethylenediaminetetraacetate

Overview

Description

Bismuth Sodium Ethylenediaminetetraacetate: is a complex compound formed by the coordination of bismuth ions with ethylenediaminetetraacetic acid and sodium ions. This compound is known for its chelating properties, which make it useful in various scientific and industrial applications. The molecular formula of this compound is C₁₀H₁₂BiN₂NaO₈, and it has a molecular weight of 520.18 g/mol .

Mechanism of Action

Target of Action

Bismuth Sodium Ethylenediaminetetraacetate is an organometallic compound Bismuth compounds are known to interact with various biological targets, including proteins and dna .

Mode of Action

Bismuth compounds are known to form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer

Biochemical Pathways

Bismuth compounds are known to affect various biochemical pathways, but the specific pathways influenced by this compound need further investigation .

Pharmacokinetics

Inorganic bismuth salts are known to be poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups

Result of Action

Bismuth compounds are known to have various biological activities, including antimicrobial, antiviral, and antiparasitic activities

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structure and morphology of bismuth compounds have been proven to be vital factors to enhance the electronic migration to influence photocatalytic performance

Biochemical Analysis

Biochemical Properties

Bismuth Sodium Ethylenediaminetetraacetate plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by binding to metal ions that are essential for their activity. For instance, it can inhibit metalloenzymes by sequestering the metal ions required for their catalytic function . Additionally, this compound can form complexes with proteins, altering their structure and function, which can be utilized in therapeutic applications .

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the function of cells by modulating the availability of metal ions, which are crucial for numerous cellular activities . For example, the compound can disrupt calcium signaling pathways, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions and form stable complexes with biomolecules. This chelation process can inhibit or activate enzymes by altering their metal ion-dependent catalytic sites . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis. The compound’s interaction with metal ions also leads to the generation of reactive oxygen species, which can further modulate cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate cellular processes without causing significant toxicity . At high doses, this compound can lead to toxic effects, including renal and hepatic damage, due to the accumulation of bismuth in tissues . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. The compound can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . Additionally, this compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments . It can also bind to plasma proteins, facilitating its transport in the bloodstream and distribution to different tissues . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth Sodium Ethylenediaminetetraacetate can be synthesized through the reaction of bismuth nitrate with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction is as follows: [ \text{Bi(NO}_3\text{)}_3 + \text{EDTA} + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the dissolution of bismuth nitrate in water, followed by the addition of ethylenediaminetetraacetic acid and sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bismuth Sodium Ethylenediaminetetraacetate undergoes various chemical reactions, including:

Chelation: The compound forms stable chelates with metal ions, which is the basis for its use in metal ion sequestration.

Substitution Reactions: It can participate in substitution reactions where the bismuth ion is replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Chelation: Typically involves the use of metal salts such as copper sulfate or zinc chloride in aqueous solutions.

Substitution Reactions: These reactions often require acidic or basic conditions to facilitate the exchange of metal ions.

Major Products Formed:

Chelation: The major products are metal-EDTA complexes.

Substitution Reactions: The products depend on the substituting metal ion but generally include new metal-EDTA complexes and free bismuth ions.

Scientific Research Applications

Chemistry: Bismuth Sodium Ethylenediaminetetraacetate is used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. It is also employed in the synthesis of other bismuth-containing compounds.

Biology and Medicine: In biological and medical research, this compound is used for its antimicrobial properties and as a potential therapeutic agent for treating infections caused by Helicobacter pylori. It is also investigated for its role in drug delivery systems and as a contrast agent in imaging techniques .

Industry: Industrially, this compound is used in water treatment processes to remove heavy metal ions from wastewater. It is also utilized in the manufacturing of electronic components and as a stabilizer in the production of plastics .

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.

Sodium Calcium Ethylenediaminetetraacetate: Another chelating agent used in medical applications for treating heavy metal poisoning.

Bismuth Subsalicylate: Used for its antimicrobial and anti-inflammatory properties in gastrointestinal treatments

Uniqueness: Bismuth Sodium Ethylenediaminetetraacetate is unique due to its combination of bismuth’s antimicrobial properties and ethylenediaminetetraacetic acid’s chelating capabilities. This dual functionality makes it particularly effective in applications requiring both metal ion sequestration and antimicrobial action .

Properties

IUPAC Name |

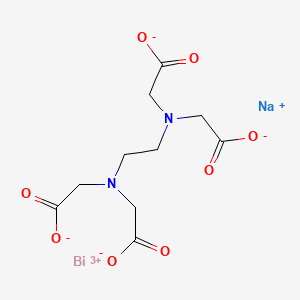

bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORMMZRMMHDSSL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BiN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437000 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12558-49-5 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.